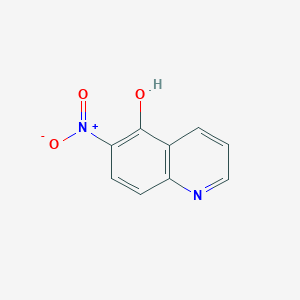

6-Nitroquinolin-5-ol

Descripción general

Descripción

6-Nitroquinolin-5-ol is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The InChI code for this compound is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H . Chemical Reactions Analysis

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 190.16 . The compound’s InChI code is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H .

Aplicaciones Científicas De Investigación

Anticancer Activity

Algunos derivados de quinolina han mostrado una excelente actividad anticancerígena, potencialmente comparable a fármacos estándar como la doxorrubicina y el etopósido .

Antifungal Applications

Las quinolinas y sus derivados pueden exhibir propiedades antifúngicas, que son valiosas en el desarrollo de tratamientos para infecciones fúngicas .

Anti-inflammatory Properties

Estos compuestos también pueden tener efectos antiinflamatorios, lo que los convierte en candidatos para tratar afecciones inflamatorias .

Anti-diabetes

Los derivados de quinolina podrían desempeñar un papel en el manejo de la diabetes a través de su actividad biológica .

Anti-Alzheimer’s Disease

Existe la posibilidad de que estos compuestos se utilicen en el tratamiento de la enfermedad de Alzheimer debido a sus actividades biológicas .

Antioxidant Effects

También pueden servir como antioxidantes, que son importantes para proteger las células del daño causado por los radicales libres .

Diuretic Activities

Los derivados de quinolina pueden tener efectos diuréticos, que pueden ser útiles en condiciones donde es necesario reducir el exceso de líquido .

Drug Discovery

Las quinolinas sirven como andamiajes vitales para los candidatos en el descubrimiento de fármacos, jugando un papel significativo en el desarrollo de nuevos agentes terapéuticos .

Safety and Hazards

The safety information for 6-Nitroquinolin-5-ol indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mecanismo De Acción

Target of Action

It is structurally similar to nitroxoline, a hydroxyquinoline derivative . Nitroxoline is known to inhibit bacterial gyrases and the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis .

Mode of Action

Nitroxoline, a structurally similar compound, exhibits antibacterial activity that may stem from the metal ion complexation vital for bacterial growth . It also has antitumor activity by inhibiting MetAP2 .

Result of Action

Nitroxoline, a structurally similar compound, is known to have antibacterial and antitumor activities .

Análisis Bioquímico

Biochemical Properties

6-Nitroquinolin-5-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with bacterial gyrases, which are essential for DNA replication and transcription . Additionally, this compound can chelate metal ions such as magnesium and manganese, which are crucial cofactors in many enzymatic reactions . These interactions suggest that this compound can influence the activity of enzymes by either inhibiting or activating them, depending on the context of the reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage if not regulated . This compound can also affect cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, both of which are crucial for cell survival and apoptosis . Furthermore, this compound can influence gene expression and cellular metabolism, potentially leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, it can inhibit type 2 methionine aminopeptidase (MetAP2), an enzyme involved in angiogenesis . By chelating metal ions, this compound can disrupt the normal function of enzymes that require these ions as cofactors . Additionally, its ability to generate ROS can lead to oxidative damage to DNA, proteins, and lipids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antibacterial activity by inhibiting bacterial gyrases . At higher doses, it can induce toxicity and adverse effects due to excessive generation of ROS and subsequent oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions and enzymes. It can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, its interaction with MetAP2 can affect the metabolism of methionine, an essential amino acid . Additionally, the compound’s ability to generate ROS can impact the overall redox state of the cell, influencing various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with metal ion transporters, which facilitate its uptake and distribution within the cell . The compound’s localization and accumulation can be influenced by its binding to these transporters, affecting its overall bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the mitochondria, where it can generate ROS and induce oxidative stress . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

6-nitroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPDFXSKFMLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

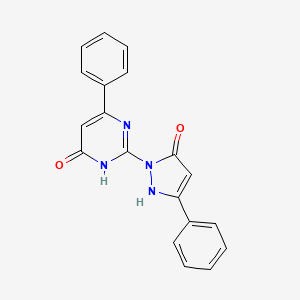

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)